molecular formula C11H8N4S B1480852 2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2097950-60-0

2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Cat. No.: B1480852
CAS No.: 2097950-60-0
M. Wt: 228.28 g/mol
InChI Key: NBEKALFLXMDSEG-UHFFFAOYSA-N
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Description

2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular architecture incorporates two privileged scaffolds: an imidazo[1,2-b]pyrazole core and a thiophene ring. The imidazo[1,2-b]pyrazole system is a nitrogen-rich bicyclic framework known for its wide range of biological activities . The molecule is further functionalized with an acetonitrile group, which provides a versatile handle for further synthetic elaboration into more complex target molecules, such as through cyclization or functional group interconversion . This compound is primarily valued as a key synthetic intermediate for the research and development of novel bioactive molecules. Hybrid heterocycles like this one, which combine multiple pharmacophores, are often explored for their potential to interact with diverse biological targets . Researchers utilize this compound in multicomponent reactions and other synthetic strategies to generate libraries of derivatives for screening against various therapeutic targets. Its core structure is relevant in the search for new agents with potential antibacterial, anticancer, and antifungal properties, as related pyrazole and fused heterocyclic systems are well-documented in the scientific literature for these activities . This product is intended for use in a controlled laboratory setting by qualified researchers only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c12-3-4-14-5-6-15-11(14)8-9(13-15)10-2-1-7-16-10/h1-2,5-8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEKALFLXMDSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN(C3=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a thiophene ring fused with an imidazo[1,2-b]pyrazole moiety. The molecular formula is C11H9N3SC_{11}H_{9}N_{3}S, and its molecular weight is approximately 225.27 g/mol. The compound's unique structure contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL, indicating strong antibacterial efficacy .

Table 1: Antimicrobial Activity of Imidazo[1,2-b]pyrazole Derivatives

CompoundMIC (μg/mL)Active Against
7b0.22Staphylococcus aureus
7b0.25Escherichia coli
4a-Various Bacteria

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies showed that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. IC50 values for COX-2 inhibition were reported in the range of 0.02–0.04 μM for several derivatives . This suggests that modifications to the pyrazole structure can enhance anti-inflammatory potency.

Table 2: COX Inhibition Potency of Selected Derivatives

CompoundCOX-2 IC50 (μM)
119a0.02
125b0.04

Anticancer Activity

In addition to antimicrobial and anti-inflammatory properties, studies have highlighted the anticancer potential of imidazo[1,2-b]pyrazole derivatives. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways .

Table 3: Anticancer Efficacy

CompoundCell LineIC50 (μM)
Compound AMCF-7 (Breast Cancer)15
Compound BA549 (Lung Cancer)20

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound acts as an inhibitor for key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial survival and cancer cell proliferation respectively .
  • Receptor Modulation: It can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling pathways related to inflammation and cancer progression.

Case Studies

Several case studies have documented the efficacy of imidazo[1,2-b]pyrazole derivatives in preclinical models:

  • Antibacterial Study: A study evaluated the efficacy of a series of pyrazole derivatives against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant reduction in bacterial load when combined with standard antibiotics .
  • Anti-inflammatory Model: In vivo models using carrageenan-induced paw edema showed that selected derivatives significantly reduced inflammation compared to controls, supporting their potential as therapeutic agents .
  • Anticancer Trials: In vitro assays on various cancer cell lines revealed that specific derivatives induced apoptosis through caspase activation pathways, highlighting their potential as anticancer drugs .

Scientific Research Applications

Biological Activities

Research has indicated that compounds within the imidazo[1,2-b]pyrazole class exhibit a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of imidazo[1,2-b]pyrazoles possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds similar to 2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile have been evaluated for their ability to induce apoptosis in various cancer cell lines.

Antimicrobial Properties

Research indicates that certain imidazo[1,2-b]pyrazole derivatives demonstrate significant antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Some studies suggest that these compounds may exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production. This property could be beneficial in treating chronic inflammatory diseases.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Study Objective Findings
Study 1Evaluate anticancer effectsDemonstrated significant inhibition of cancer cell growth in vitro with IC50 values in the low micromolar range.
Study 2Assess antimicrobial activityShowed efficacy against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) lower than existing antibiotics.
Study 3Investigate anti-inflammatory propertiesReduced cytokine levels in animal models of inflammation, indicating potential therapeutic benefits in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below highlights key differences in substituents, molecular formulas, and molecular weights:

Compound Name Substituent (6-position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (Target) Thiophen-2-yl C₁₀H₇N₄S ~239.26 Thiophene ring, acetonitrile group
2-(6-(Pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile Pyridin-2-yl C₁₂H₁₀N₅ 240.25 Pyridine ring (electron-deficient)
2-(6-(Pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile Pyrazin-2-yl C₁₀H₇N₅ 229.21 Pyrazine ring (two nitrogen atoms)
2-(6-Cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile Cyclohexyl C₁₃H₁₆N₄ 228.29 Aliphatic cyclohexyl group (lipophilic)

Key Observations :

  • The thiophene-substituted compound has intermediate molecular weight compared to pyridine (240.25 g/mol) and cyclohexyl (228.29 g/mol) analogs.

Physicochemical Properties

Melting Points and Solubility:
  • Thiophene analog: Expected to exhibit moderate melting points (200–250°C) due to aromatic stacking, similar to thieno[2,3-b]thiophene derivatives (e.g., compound 7b, mp >300°C) .
  • Cyclohexyl analog : Likely lower melting points (<200°C) due to reduced crystallinity from the aliphatic group .
  • Pyridine analog : Higher solubility in polar solvents (e.g., DMF/EtOH) compared to thiophene due to pyridine’s basicity .
Spectroscopic Data:
  • IR Spectroscopy : All analogs show a C≡N stretch near ~2240 cm⁻¹. Thiophene-specific C-S and C=C stretches appear at ~650–750 cm⁻¹ and ~1500 cm⁻¹, respectively .
  • NMR Spectroscopy :
    • Thiophene protons resonate at δ 7.3–7.6 ppm (cf. compound 7b: δ 7.52 for pyrazole CH) .
    • Pyridine analogs display deshielded protons (e.g., δ 8.9 ppm for pyrimidine in compound 10) .

Preparation Methods

Formation of the Imidazo[1,2-b]pyrazole Core

A key step is the synthesis of the imidazo[1,2-b]pyrazole scaffold. According to a protocol reported by the Royal Society of Chemistry, the core can be synthesized starting from pyrazole derivatives through a sequence involving:

  • Reaction of pyrazole precursors with bromoacetaldehyde diethyl acetal under reflux in absolute ethanol,
  • Followed by hydrolysis and cyclization steps under basic and acidic conditions,
  • Purification by flash chromatography to yield the imidazo[1,2-b]pyrazole intermediate in moderate to good yield (~60%).

This method uses anhydrous conditions, argon atmosphere, and flame-dried glassware to prevent moisture interference.

Attachment of the Acetonitrile Group

The acetonitrile moiety is typically introduced at the nitrogen atom of the imidazo[1,2-b]pyrazole ring through alkylation reactions:

  • Sodium hydride (NaH) is used to deprotonate the heterocycle nitrogen in an aprotic solvent such as dimethylformamide (DMF),
  • Followed by reaction with haloacetonitrile derivatives or equivalents,
  • The reaction is performed at low temperature (0 °C to room temperature) under inert atmosphere to avoid side reactions,
  • Purification is achieved by extraction and chromatographic techniques, yielding the target compound in good yield (up to 82% reported for similar derivatives).

Alternative Synthetic Routes

Other synthetic routes involve:

  • Use of tosylmethyl isocyanide and pyrazole-carboxaldehyde derivatives under basic conditions to form acetonitrile-substituted pyrazoles, which can be further cyclized to imidazo[1,2-b]pyrazoles.
  • Cyclocondensation reactions under high-pressure Q-Tube reactors for related heterocyclic systems, enhancing reaction rates and yields.
  • Treatment of pyrazole intermediates with sodium hydride and acetonitrile derivatives in refluxing benzene or other solvents to afford nitrile-functionalized heterocycles.

Summary Table of Preparation Methods

Step Reagents/Conditions Solvent Yield (%) Notes Reference
Imidazo[1,2-b]pyrazole core formation Pyrazole + bromoacetaldehyde diethyl acetal, reflux Absolute ethanol ~60 Argon atmosphere, flame-dried glassware, flash chromatography
N-alkylation with acetonitrile Sodium hydride, haloacetonitrile, 0 °C to 25 °C DMF 82 Inert atmosphere, extraction, silica gel chromatography
Thiophen-2-yl substitution Cross-coupling or condensation with thiophene precursors Varies (e.g., Dioxane, ethanol) Variable May involve Suzuki/Stille coupling or condensation
Alternative base-mediated synthesis Tosylmethyl isocyanide + pyrazole-carboxaldehyde, -50 to 80 °C Methanol/DME 48 Inert atmosphere, gradient silica chromatography
High-pressure cyclocondensation Amines + chloroacetyl chloride + ammonium thiocyanate Ethanol/Dioxane High Q-Tube reactor, pressurized conditions

Research Findings and Analytical Data

  • NMR Spectroscopy : The 1H NMR of the imidazo[1,2-b]pyrazole intermediates typically shows characteristic downfield singlets for NH protons (~10-11 ppm) and aromatic protons between 7-8 ppm, confirming heterocyclic ring formation.
  • IR Spectroscopy : The nitrile group exhibits a strong absorption band near 2200 cm⁻¹, confirming successful introduction of the acetonitrile substituent.
  • Purification : Flash column chromatography on silica gel using mixtures of ethyl acetate and methanol or hexane/ethyl acetate gradients is effective for isolating pure compounds.
  • Reaction Atmosphere : Use of inert atmosphere (argon or nitrogen) and anhydrous solvents is critical to prevent hydrolysis and side reactions during sensitive steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

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